molecular formula C16H15ClFN3O B2816693 2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone CAS No. 325764-05-4

2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone

Cat. No.: B2816693
CAS No.: 325764-05-4
M. Wt: 319.76
InChI Key: KAJQSNAFCGBZBN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon.

Mechanism of Action

The mechanism of action of 2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

2-Chloro(3-pyridyl) 4-(2-fluorophenyl)piperazinyl ketone can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O/c17-15-12(4-3-7-19-15)16(22)21-10-8-20(9-11-21)14-6-2-1-5-13(14)18/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJQSNAFCGBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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